Crebanine

Übersicht

Beschreibung

Crebanine is an alkaloid belonging to the aporphine class, known for its diverse biological activities. It has been identified in various plant species and exhibits a range of pharmacological properties, including anti-inflammatory, anticancer, and sedative effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Crebanine can be synthesized through several chemical methods, including ring-opening reactions, bromination, methylation, acetylation, quaternization, and dehydrogenation . These methods involve the use of various reagents and conditions to achieve the desired structural modifications.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Crebanin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Bromierung von Crebanin verschiedene Bromderivate mit unterschiedlichen pharmakologischen Eigenschaften liefern .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Crebanine has shown promising results in inhibiting various cancer types through multiple mechanisms:

- Hepatocellular Carcinoma : A study demonstrated that this compound induces apoptosis in HepG2 cells via a reactive oxygen species (ROS)-dependent mechanism. It was found to disrupt mitochondrial membrane potential, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2. The compound also inhibited cell migration and invasion in a dose-dependent manner, highlighting its potential as an anticancer agent against liver cancer .

- Colorectal Cancer : Research indicated that this compound effectively inhibits the proliferation and migration of colorectal cancer SW480 cells. High-throughput sequencing revealed that this compound regulates genes associated with immune responses, particularly targeting regulatory T cells (Tregs). This suggests a novel therapeutic approach for colorectal cancer by modulating immune infiltration .

- Other Cancers : this compound has also been studied for its effects on other cancer cell lines, including HL-60 and A549 cells, where it induced cell cycle arrest and inhibited migration by downregulating key proteins involved in cell proliferation and invasion .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties:

- Macrophage Activity : In vitro studies have shown that this compound can inhibit inflammatory responses in lipopolysaccharide (LPS)-induced mouse macrophages by suppressing MAPK and Akt signaling pathways. This suggests its potential use in treating inflammatory diseases .

- Osteonecrosis : this compound has been investigated for its ability to mitigate glucocorticoid-induced osteonecrosis of the femoral head. The compound demonstrated protective effects against oxidative stress and inflammation, which are critical factors in the development of this condition .

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest:

- Alzheimer's Disease : Preliminary studies suggest that this compound may exert protective effects against neurodegenerative processes associated with Alzheimer's disease. Its ability to inhibit oxidative stress could play a crucial role in preserving neuronal integrity .

Analgesic Properties

This compound has been noted for its analgesic effects in various studies:

- Pain Management : Research indicates that this compound may possess antinociceptive properties, making it a candidate for pain management therapies .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis via ROS; inhibits migration | Effective against HepG2 and SW480 cells; regulates Tregs |

| Anti-inflammatory | Suppresses MAPK and Akt signaling | Inhibits LPS-induced inflammation in macrophages |

| Neuroprotective | Reduces oxidative stress | Potential protective effects against Alzheimer's disease |

| Analgesic | Antinociceptive activity | Demonstrated pain relief in animal models |

Case Studies and Research Findings

- Hepatocellular Carcinoma : In a study published in 2023, this compound was shown to significantly reduce HepG2 cell viability while inducing apoptosis through ROS generation .

- Colorectal Cancer : A 2024 study highlighted how this compound affects gene expression related to immune responses in colorectal cancer, suggesting its role as a therapeutic agent targeting Tregs .

- Osteonecrosis : Research demonstrated that this compound could alleviate symptoms associated with glucocorticoid-induced osteonecrosis, indicating its potential as a treatment option for patients undergoing glucocorticoid therapy .

Wirkmechanismus

Crebanine exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression . Additionally, this compound modulates the expression of various genes associated with cell survival, proliferation, and invasion .

Vergleich Mit ähnlichen Verbindungen

Crebanin ist unter den Aporphinalkaloiden einzigartig aufgrund seines spezifischen pharmakologischen Profils. Ähnliche Verbindungen sind:

Isocorydin: Ein weiteres Aporphinalkaloid mit krebshemmenden Eigenschaften.

Stephanin: Bekannt für seine antiarrhythmische Aktivität.

Im Vergleich zu diesen Verbindungen zeigt Crebanin eine größere Bandbreite an biologischen Aktivitäten und hat sich in verschiedenen therapeutischen Anwendungen als vielversprechend erwiesen .

Biologische Aktivität

Crebanine, an aporphine alkaloid derived from plants of the Stephania genus, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the pharmacological properties of this compound, focusing on its anticancer and anti-inflammatory effects, supported by recent research findings and case studies.

Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HCC). Research indicates that this compound induces apoptosis in HCC cells through a reactive oxygen species (ROS)-dependent mechanism. Key findings from studies include:

- Mechanism of Action : this compound triggers apoptosis via the mitochondrial pathway by disrupting mitochondrial membrane potential and increasing ROS levels. It down-regulates anti-apoptotic proteins (Bcl-2) while up-regulating pro-apoptotic proteins (Bax, cleaved-PARP, cleaved-caspase-3, and cleaved-caspase-9) .

- Cell Proliferation Inhibition : In vitro studies using HepG2 cells demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, as evidenced by assays such as CCK8 and plate cloning .

- Migration and Invasion : this compound also reduces the migration and invasion capabilities of cancer cells. It inhibits factors associated with these processes, including MMP9 and uPA .

Table 1: Summary of Anticancer Effects of this compound

| Effect | Observation | Reference |

|---|---|---|

| Apoptosis Induction | Increased ROS, decreased Bcl-2 | |

| Cell Proliferation | Inhibited in HepG2 cells | |

| Migration/Invasion | Reduced MMP9 and uPA expression |

Anti-inflammatory Activity

This compound's anti-inflammatory properties have been extensively studied, particularly its ability to inhibit pro-inflammatory cytokines. Key observations include:

- Cytokine Production : this compound significantly reduces the production of IL-6 and TNF-α in LPS-induced RAW264.7 macrophages. This effect is mediated through the inhibition of NF-κB activation and the MAPK signaling pathways .

- Nitric Oxide Production : The compound also inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased nitric oxide (NO) and prostaglandin E2 production .

Table 2: Summary of Anti-inflammatory Effects of this compound

| Effect | Observation | Reference |

|---|---|---|

| Cytokine Inhibition | Decreased IL-6 and TNF-α | |

| iNOS/COX-2 Suppression | Reduced NO and PGE2 production |

Pharmacokinetics and Tissue Distribution

Recent studies have explored the pharmacokinetics of this compound using animal models. The investigation focused on its distribution in various tissues after intravenous administration:

- Experimental Design : Male Sprague-Dawley rats were administered this compound at a dose of 3 mg/kg. Blood samples were collected at various time points to analyze pharmacokinetic parameters using HPLC .

- Tissue Analysis : The concentration of this compound was measured in heart, liver, spleen, lung, kidney, and brain tissues to evaluate its targeting efficiency and selectivity index .

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Dose | 3 mg/kg |

| Maximum Concentration | (To be determined from study data) |

| Tissue Distribution | Heart, Liver, Spleen, Lung, Kidney |

Eigenschaften

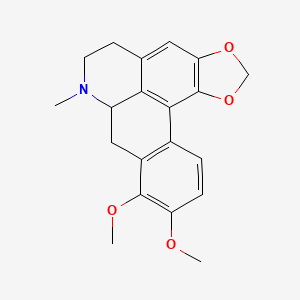

IUPAC Name |

(12R)-15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDQDNQWGQFIAO-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC(=C5OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25127-29-1 | |

| Record name | Crebanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25127-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.